1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride

Catalog No.
S14275590
CAS No.
10565-82-9
M.F
C20H26ClNO
M. Wt
331.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, h...

CAS Number

10565-82-9

Product Name

1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride

IUPAC Name

dimethyl-[3-(1-phenyl-3,4-dihydroisochromen-1-yl)propyl]azanium;chloride

Molecular Formula

C20H26ClNO

Molecular Weight

331.9 g/mol

InChI

InChI=1S/C20H25NO.ClH/c1-21(2)15-8-14-20(18-10-4-3-5-11-18)19-12-7-6-9-17(19)13-16-22-20;/h3-7,9-12H,8,13-16H2,1-2H3;1H

InChI Key

IMTFBWVBFMZNED-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCC1(C2=CC=CC=C2CCO1)C3=CC=CC=C3.[Cl-]

1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride is a chemical compound with the molecular formula C20H26ClNC_{20}H_{26}ClN and a CAS registry number of 10565-82-9. This compound features a unique structure that includes an isochroman moiety, which is a bicyclic compound consisting of a benzene ring fused to a saturated five-membered ring containing an oxygen atom. The presence of the dimethylamino group and the phenyl group contributes to its distinctive properties and potential applications in various fields, including pharmaceuticals and organic chemistry.

  • Alkylation Reactions: The nitrogen atom in the dimethylamino group can act as a nucleophile, allowing for alkylation with various electrophiles.
  • Acid-Base Reactions: As a hydrochloride salt, it can undergo protonation and deprotonation reactions, influencing its solubility and reactivity in different environments.
  • Reduction Reactions: The compound may also be susceptible to reduction under specific conditions, potentially yielding various amine derivatives.

Research into the biological activity of 1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride suggests potential pharmacological properties. Compounds with similar structures often exhibit:

  • Antidepressant Effects: Isochroman derivatives have been studied for their ability to modulate neurotransmitter systems, particularly those related to mood regulation.
  • Analgesic Properties: Some studies indicate that compounds with similar amine structures may possess pain-relieving properties.
  • Antitumor Activity: There is ongoing research into the potential anticancer effects of isochroman derivatives, which may inhibit tumor growth through various mechanisms.

The synthesis of 1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride typically involves several steps:

  • Formation of Isochroman: The initial step may involve cyclization reactions from phenolic precursors to form the isochroman structure.
  • Alkylation: The introduction of the propylamine side chain can be achieved through alkylation reactions using appropriate alkyl halides.
  • Dimethylation: The dimethylamino group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride has several applications:

  • Pharmaceutical Development: It serves as a lead compound in drug discovery efforts aimed at developing new antidepressants or analgesics.
  • Chemical Research: Used as an intermediate in organic synthesis for developing more complex molecules.
  • Biochemical Studies: It may be employed in studies investigating neurotransmitter systems and their modulation.

Interaction studies involving 1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride focus on its effects on biological systems:

  • Receptor Binding Studies: Investigating how this compound interacts with neurotransmitter receptors can provide insights into its potential therapeutic effects.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in biological systems helps elucidate its pharmacokinetics and toxicity profiles.

Several compounds share structural similarities with 1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride. Below are some notable examples:

Compound NameStructureKey Features
N,N-DimethylphenethylamineC10H15NSimple dimethylated amine; potential stimulant effects.
1-AminoisochromanC9H11NOLacks dimethyl substitution; studied for neuroprotective effects.
2-AminoisochromanC9H11NOStructural isomer; exhibits different biological activities.

Uniqueness

The uniqueness of 1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride lies in its specific combination of functional groups and its complex bicyclic structure. This configuration potentially enhances its biological activity compared to simpler amines or other isochromans, making it a valuable candidate for further pharmacological research.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

331.1702921 g/mol

Monoisotopic Mass

331.1702921 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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